molecular formula C23H23FN4O3 B2801343 3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)propanamide CAS No. 1105213-84-0

3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)propanamide

Cat. No. B2801343
CAS RN: 1105213-84-0
M. Wt: 422.46
InChI Key: VSYIUKHTZNDLII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)propanamide is a useful research compound. Its molecular formula is C23H23FN4O3 and its molecular weight is 422.46. The purity is usually 95%.
BenchChem offers high-quality 3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • The synthesis of pyrimido[5,4-b]indole derivatives, including processes that lead to the formation of compounds with structural similarities to "3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)propanamide," has been reported. These studies detail reactions of methyl 3-amino-1H-indole-2-carboxylates with various reagents, producing derivatives that could serve as intermediates or analogs for further biological exploration (Shestakov et al., 2009).

Biological Activity and Molecular Docking

  • Research into the synthesis and biological evaluation of novel hepatitis B (HBV) inhibitors has led to the development of structurally related compounds showing nanomolar inhibitory activity against HBV. This includes the study of the electronic and spatial structure of new biologically active molecules through X-ray crystal structure and Hirshfeld surface analysis, alongside molecular docking studies to evaluate their effectiveness as HBV inhibitors (Ivashchenko et al., 2019).

Chemical Reactions and Modifications

  • The preparation and characterization of various compounds, including those structurally related to "3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)propanamide," have been described. These studies focus on the reactions between specific indole derivatives and other chemical agents to produce new compounds with potential biological activities or applications in drug development (Manolov et al., 2020).

Herbicidal Activity and Molecular Inhibition

  • Investigations into the herbicidal activity and molecular inhibition properties of pyrimido[5,4-b]indole derivatives have led to the discovery of compounds with potent bioactivity. These studies include the design, synthesis, and evaluation of novel compounds as protoporphyrinogen oxidase inhibitors with promising herbicidal activities (Wang et al., 2017).

Mechanism of Action

Target of Action

The primary target of this compound is the HCV NS5B polymerase . This enzyme plays a crucial role in the replication of the Hepatitis C virus (HCV), making it a key target for antiviral drugs.

Mode of Action

The compound interacts with the HCV NS5B polymerase, inhibiting its function

Biochemical Pathways

By inhibiting the HCV NS5B polymerase, the compound disrupts the replication of the Hepatitis C virus . This halts the production of new viral particles, preventing the spread of the virus within the host organism. The downstream effects of this include a reduction in viral load and potentially, the alleviation of symptoms associated with the disease.

Result of Action

The primary result of the compound’s action is the inhibition of HCV replication . This can lead to a decrease in viral load and potentially contribute to the treatment of Hepatitis C.

properties

IUPAC Name

3-(8-fluoro-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(4-propoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O3/c1-2-11-31-17-6-3-15(4-7-17)13-25-20(29)9-10-28-14-26-21-18-12-16(24)5-8-19(18)27-22(21)23(28)30/h3-8,12,14,27H,2,9-11,13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYIUKHTZNDLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CNC(=O)CCN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.